molecular formula C12H24ClNO2 B3265151 Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride CAS No. 402474-20-8

Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride

Cat. No.: B3265151
CAS No.: 402474-20-8
M. Wt: 249.78 g/mol
InChI Key: GPPVARHUGJVMMH-MERQFXBCSA-N
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Description

Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride (CAS: 402825-02-9) is a chiral amino acid ester hydrochloride with a cyclohexyl substituent. Its molecular formula is C₁₂H₂₃NO₂·HCl, and it exists as an off-white powder with a predicted refractive index of $ n_{20}^D \sim 1.47 $. The compound is primarily used as a biochemical intermediate in organic synthesis and pharmaceutical research. It is stable at room temperature when stored in sealed containers and has a purity of ≥97% in commercial preparations .

The stereochemistry at the C2 position (S-configuration) and the cyclohexyl group differentiate it from other amino acid derivatives.

Properties

IUPAC Name

ethyl (2S)-2-amino-4-cyclohexylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2.ClH/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,13H2,1H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPVARHUGJVMMH-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960650
Record name Ethyl 2-amino-4-cyclohexylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402474-20-8
Record name Ethyl 2-amino-4-cyclohexylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method includes the reaction of (2S)-2-Amino-4-cyclohexylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural and functional differences between Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Storage Conditions Applications
This compound C₁₂H₂₃NO₂·HCl 257.78 g/mol Cyclohexyl group, S-configuration, ethyl ester Room temperature, sealed Organic synthesis intermediate
Ethyl (2S)-2-Amino-4-phenylbutanoate Hydrochloride (L-Homophenylalanine ethyl ester) C₁₂H₁₇NO₂·HCl 243.73 g/mol Phenyl group, S-configuration, ethyl ester +5°C Degradation product in antihypertensive drugs
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate C₉H₁₅F₃N₂O₂ 256.23 g/mol Trifluoroethyl group, methyl ester, branched alkyl Not specified Pharmaceutical intermediate
(2S)-2-Amino-4-methoxy-butanoic acid hydrochloride C₅H₁₂ClNO₃ 169.61 g/mol Methoxy group, shorter carbon chain, carboxylic acid Not specified Research in peptide synthesis
Key Observations:

Substituent Effects: The cyclohexyl group in the target compound enhances lipophilicity compared to the phenyl group in its phenyl analog . This may improve membrane permeability in biological systems.

Ester vs. Carboxylic Acid :

  • Ethyl/methyl esters (e.g., target compound and methyl ester analog) are more hydrolytically stable than carboxylic acids (e.g., methoxy analog), making them preferable for certain synthetic routes .

Stereochemical Considerations :

  • The S-configuration at C2 is critical for chiral recognition in drug-receptor interactions. For example, the phenyl analog (L-homophenylalanine derivative) is used in antihypertensive drugs due to its stereospecific activity .

Biological Activity

Ethyl (2S)-2-amino-4-cyclohexylbutanoate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H23N2O2ClC_{12}H_{23}N_{2}O_{2}Cl and a molecular weight of approximately 249.777 g/mol . The compound is synthesized through the esterification of (2S)-2-amino-4-cyclohexylbutanoic acid with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid. This reaction is conducted under reflux conditions to ensure complete conversion.

The biological activity of this compound is attributed to its interaction with various molecular targets in biological systems. The amino group in the compound can form hydrogen bonds with biological molecules, while the cyclohexyl group enhances hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
  • Modulation of Biological Pathways : The compound has been explored for its ability to influence various signaling pathways, which could be relevant in cancer therapy and metabolic disorders .

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

StudyFindings
Study 1 Investigated the compound's effect on bacterial growth inhibition, demonstrating a significant reduction in colony-forming units at specific concentrations.
Study 2 Explored neuroprotective effects in animal models, showing improved outcomes in behavioral tests following administration of the compound.
Study 3 Analyzed its interaction with specific receptors, revealing potential as a modulator for therapeutic targets in metabolic diseases.

Comparative Analysis

This compound can be compared with similar compounds to understand its unique properties:

CompoundStructureBiological Activity
Ethyl (2S)-2-amino-4-phenylbutanoate hydrochlorideContains a phenyl groupSimilar antimicrobial properties but less hydrophobic interaction than cyclohexyl variant.
Ethyl (2S)-2-amino-4-methylbutanoate hydrochlorideContains a methyl groupExhibits lower potency in neuroprotection compared to cyclohexyl variant.

Q & A

Q. Table 1: Stability of Analogous Compounds Under Storage Conditions

ConditionDegradation (% over 6 months)Reference
-20°C (Plasma)7%
-20°C (Urine)11%
37°C (Plasma, 48h)11%
Argon Atmosphere<5% (12 months)

Q. Table 2: Key Structural Analogs and Biological Activity

CompoundBioactivity HighlightReference
Ethyl 2-amino-4-(methylthio)butanoateAntimicrobial activity
(D,L)-2-amino-4-(diethylphosphono)butanoateNeurobiology applications
Radiolabeled creatine ethyl esterMetabolic tracking in muscle tissue

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride
Reactant of Route 2
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Ethyl (2S)-2-Amino-4-cyclohexylbutanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.